5-Phenylpicolinimidamide hydrochloride 5-Phenylpicolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179362-50-5
VCID: VC3378288
InChI: InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H
SMILES: C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

5-Phenylpicolinimidamide hydrochloride

CAS No.: 1179362-50-5

Cat. No.: VC3378288

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylpicolinimidamide hydrochloride - 1179362-50-5

Specification

CAS No. 1179362-50-5
Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 5-phenylpyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H
Standard InChI Key BXHJWKSDJAZAGU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl

Introduction

Chemical Identity and Structure

Basic Identification Information

5-Phenylpicolinimidamide hydrochloride is uniquely identified through several systematic nomenclature systems and registry numbers. It serves as the hydrochloride salt of the parent compound 5-phenylpyridine-2-carboximidamide (CID 53485015) . The compound represents an important research chemical with clearly defined structural characteristics.

Table 1.1: Basic Identification Parameters

ParameterValue
CAS Number1179362-50-5
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
IUPAC Name5-phenylpyridine-2-carboximidamide;hydrochloride
MDL NumberMFCD12755603
InChIKeyBXHJWKSDJAZAGU-UHFFFAOYSA-N

The compound possesses several synonyms commonly used in scientific literature and commercial catalogues, including 5-PHENYLPICOLINIMIDAMIDE HCL, 5-phenylpyridine-2-carboximidamide;hydrochloride, and 5-Phenylpicolinimidamidehydrochloride . These varied naming conventions facilitate proper identification across different chemical databases and research publications.

Structural Characteristics

The molecular structure of 5-Phenylpicolinimidamide hydrochloride features a hybrid aromatic system with specific functional group positioning. The compound's core structure consists of a pyridine ring with a phenyl substituent at the 5-position and an amidine group (carboximidamide) at the 2-position, forming a hydrochloride salt .

The structural representation can be encoded through various chemical notations, including:

  • SMILES: NC(=N)c1ccc(cn1)c1ccccc1.Cl

  • InChI: InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H

The compound's structure provides it with specific physicochemical properties that influence its behavior in various research applications. The presence of the phenyl group attached to the pyridine ring creates a planar aromatic system, while the amidine functionality introduces both hydrogen bond acceptor and donor sites .

Physical and Chemical Properties

5-Phenylpicolinimidamide hydrochloride possesses several key physical and chemical properties that determine its behavior in different experimental conditions. The following table summarizes these properties based on computed and experimental data.

Table 1.2: Physical and Chemical Properties

PropertyValueReference
Molecular Weight233.69 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass233.0719751 Da
Monoisotopic Mass233.0719751 Da

The hydrogen bonding capabilities of the compound, with three donor sites and two acceptor sites, influence its solubility characteristics and potential for molecular interactions . The limited number of rotatable bonds (2) suggests relatively restricted conformational flexibility, which may be relevant for specific binding interactions in research applications .

ConcentrationAmount of Compound
1 mg
1 mM4.279 mL
5 mM0.8558 mL
10 mM0.4279 mL

For enhancing solubility, specific techniques are recommended:

  • Heat the sample tube to 37°C

  • Use ultrasonic bath oscillation for a period of time

The appropriate solvent selection should be made according to the specific solubility characteristics of the compound and the requirements of the intended research application . This consideration is crucial for achieving the desired concentration and ensuring solution stability.

SupplierAvailable Package SizesPurityPrice Range (USD)Delivery Time
Aaron Chemicals100mg, 250mg, 1gNot specified$29.00-$199.00Global Stock
ChemUniverse100mg, 250mg, 1g95%$101.00-$447.006-8 days
GlpBioSample solution (25 μL, 10mM)Not specifiedNot providedNot specified

Product specifications from suppliers typically include:

  • CAS Number verification (1179362-50-5)

  • Molecular formula confirmation (C12H12ClN3)

  • Molecular weight validation (233.7 g/mol)

Most suppliers also offer technical support and additional services such as bulk quantity quotes for larger research projects . The variation in pricing across suppliers suggests differences in quality specifications, purification methods, or market positioning strategies.

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of 5-Phenylpicolinimidamide hydrochloride. Based on standard practices for similar compounds, these may include:

  • Spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass Spectrometry (MS)

  • Chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC)

    • Thin-Layer Chromatography (TLC)

  • Structural verification:

    • X-ray crystallography (for solid-state structure)

    • Elemental analysis

The compound's unique structural features provide distinctive spectroscopic signatures that facilitate its identification. For instance, the aromatic rings (phenyl and pyridine) would give characteristic signals in NMR spectra, while the amidine group would provide distinctive IR absorption bands.

Chemical identification can also be performed through comparison with reference standards using the compound's CAS number (1179362-50-5), InChIKey (BXHJWKSDJAZAGU-UHFFFAOYSA-N), or SMILES notation .

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